molecular formula C7H11BrCl2N2O B2934061 (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride CAS No. 1909317-42-5

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride

Cat. No.: B2934061
CAS No.: 1909317-42-5
M. Wt: 289.98
InChI Key: JVJUNPUIACOYRK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrazine hydrate (N2H4·H2O) with Pd/C catalyst.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Amines.

    Substitution: Iodinated derivatives.

Scientific Research Applications

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride involves its interaction with specific molecular targets, leading to various biological effects. The hydrazinyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can affect cellular pathways and processes, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-hydrazinylphenyl)methanol
  • (4-Bromo-3-nitrophenyl)methanol
  • (4-Bromo-3-aminophenyl)methanol

Uniqueness

(4-Bromo-3-hydrazinylphenyl)methanol dihydrochloride is unique due to the presence of both the bromine and hydrazinyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The dihydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

(4-bromo-3-hydrazinylphenyl)methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O.2ClH/c8-6-2-1-5(4-11)3-7(6)10-9;;/h1-3,10-11H,4,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJUNPUIACOYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)NN)Br.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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